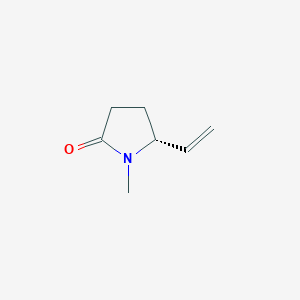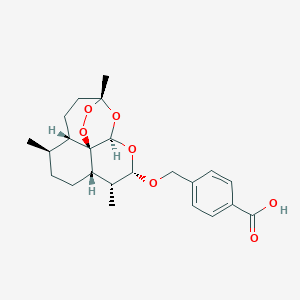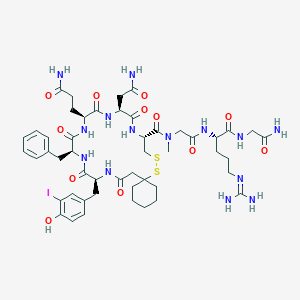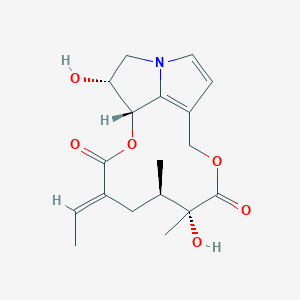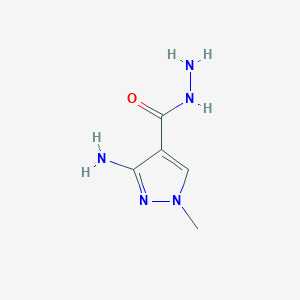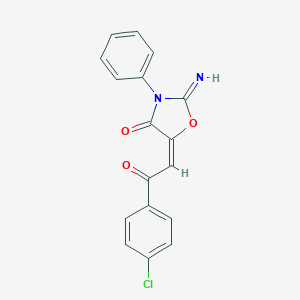
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone, also known as Linezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It is a potent antibacterial agent that is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Linezolid is a crucial alternative to traditional antibiotics, which have become ineffective due to the increasing prevalence of antibiotic-resistant bacteria.
Mecanismo De Acción
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the bacterial ribosome. This prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to the death of the bacteria.
Efectos Bioquímicos Y Fisiológicos
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has been shown to have minimal toxicity and is generally well-tolerated by patients. It has a low potential for drug interactions and does not affect the metabolism of other drugs. 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is metabolized in the liver and excreted in the urine. It has a half-life of approximately 5-7 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is a potent antibacterial agent that is effective against a wide range of Gram-positive bacteria. It has a low potential for drug interactions and is generally well-tolerated by patients. However, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has some limitations in lab experiments. It is not effective against Gram-negative bacteria, and it is not suitable for use in certain patient populations, such as those with severe liver or kidney disease.
Direcciones Futuras
There are several future directions for 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone research. One area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the study of the mechanism of action of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone and the development of new antibiotics that target the bacterial ribosome. Additionally, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone may have potential applications in the treatment of viral infections, such as COVID-19.
Métodos De Síntesis
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 4-chlorobenzaldehyde with ethyl glyoxalate to form a chalcone intermediate. The chalcone intermediate is then reacted with a primary amine to form an imine intermediate, which is further reacted with a phenylglycine derivative to form the final product, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone.
Aplicaciones Científicas De Investigación
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used to study the mechanism of action of antibiotics and the development of antibiotic resistance. 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has also been used in the development of new antibiotics and in the treatment of bacterial infections in animals.
Propiedades
Número CAS |
122975-86-4 |
|---|---|
Nombre del producto |
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone |
Fórmula molecular |
C17H11ClN2O3 |
Peso molecular |
326.7 g/mol |
Nombre IUPAC |
(5E)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-2-imino-3-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-8-6-11(7-9-12)14(21)10-15-16(22)20(17(19)23-15)13-4-2-1-3-5-13/h1-10,19H/b15-10+,19-17? |
Clave InChI |
GZKDHGYKBZRHPO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C\C(=O)C3=CC=C(C=C3)Cl)/OC2=N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N |
Sinónimos |
4-Oxazolidinone, 5-(2-(4-chlorophenyl)-2-oxoethylidene)-2-imino-3-phen yl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




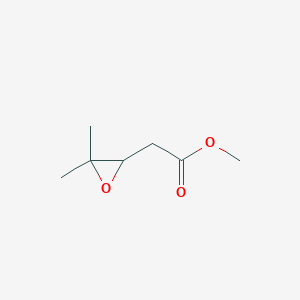


![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)



